1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazol-4-amine hydrochloride
Overview
Description
1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazol-4-amine hydrochloride is a chemical compound that features a pyrazole ring substituted with a difluoroethyl group and a methyl group
Mechanism of Action
Target of Action
It’s known that difluoromethylation processes, which this compound is a part of, have been used in the pharmaceutical industry . The specific targets would depend on the final structure of the molecule after it has been incorporated into a larger compound.
Mode of Action
It’s known that difluoromethylation processes can involve the formation of x–cf2h bonds, where x can be c (sp), c (sp2), c (sp3), o, n, or s . This suggests that the compound could interact with its targets by forming such bonds, leading to changes in the target molecules.
Biochemical Pathways
It’s known that difluoromethylation processes can lead to the formation of molecules of pharmaceutical relevance . This suggests that the compound could affect various biochemical pathways depending on the specific molecules it’s incorporated into.
Pharmacokinetics
The compound’s difluoroethyl group is known to be a lipophilic hydrogen bond donor , which could influence its absorption and distribution. The impact on bioavailability would depend on the specific properties of the final compound it’s incorporated into.
Result of Action
It’s known that difluoromethylation processes can lead to the formation of molecules of pharmaceutical relevance . This suggests that the compound could have various effects depending on the specific molecules it’s incorporated into.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazol-4-amine hydrochloride typically involves the difluoromethylation of a pyrazole precursor. One common method includes the reaction of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one with difluoromethylating agents . The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the difluoroethyl group to the pyrazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale difluoromethylation processes using advanced catalytic systems. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and conditions .
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazol-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazol-4-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole: This compound shares a similar pyrazole core with a difluoromethyl group.
1-(3-Bromo-1H-pyrazol-1-yl)ethan-1-one: A precursor in the synthesis of 1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazol-4-amine hydrochloride.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluoroethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
1-(2,2-difluoroethyl)-3-methylpyrazol-4-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N3.ClH/c1-4-5(9)2-11(10-4)3-6(7)8;/h2,6H,3,9H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUJXYVOQFVYGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1N)CC(F)F.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClF2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1197235-74-7 | |
Record name | 1H-Pyrazol-4-amine, 1-(2,2-difluoroethyl)-3-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1197235-74-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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